1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound with the empirical formula C7H6N2O . It is a solid substance .
Synthesis Analysis
There are several methods for the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-ol and its derivatives. For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridin-4-ol consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation isOc1ccnc2[nH]ccc12
. Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-b]pyridin-4-ol is a solid substance . Its molecular weight is 134.14 .Scientific Research Applications
Synthesis and Chemical Properties
1H-pyrrolo[2,3-b]pyridin-4-ol, also known as 7-azaindole, has been a subject of extensive research due to its unique chemical properties and potential applications. Notably, several synthetic routes have been explored for 1H-pyrrolo[2,3-b]pyridines, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds exhibit reactivity towards electrophilic substitution reactions like nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, primarily at the 3-position. The formation of derivatives through these reactions has been well-documented, contributing to the understanding of the compound's chemical behavior (Herbert & Wibberley, 1969).
Regioselective Functionalization
Regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine has been achieved, allowing for the direct introduction of various groups, such as halogeno, cyano, and thiocyanato, to the pyridine ring of 7-azaindole. This functionalization expands the potential utility of 1H-pyrrolo[2,3-b]pyridin-4-ol in various chemical syntheses and applications (Minakata, Komatsu, & Ohshiro, 1992).
Mass Spectral Studies
Mass spectral studies of 1H-pyrrolo[2,3-b]pyridine and its derivatives have provided insights into their fragmentation pathways. These studies have helped in understanding the decomposition patterns of these compounds, which is crucial for their application in various fields, including material science (Herbert & Wibberley, 1970).
Biomedical Applications
In the biomedical field, derivatives of 1H-pyrrolo[2,3-b]pyridin-4-ol have been synthesized and evaluated for their potential as phosphodiesterase 4B (PDE4B) inhibitors. These inhibitors show promise in the treatment ofinflammatory and central nervous system diseases. One compound, in particular, demonstrated significant inhibition of TNF-α release from macrophages and selectivity against a panel of CNS receptors, indicating its potential as a therapeutic lead (Vadukoot et al., 2020).
Exploration in Antitumor Activity
1H-pyrrolo[2,3-b]pyridine derivatives have also been synthesized and studied for their antitumor activity. In one study, these compounds showed promising effects in experimental models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. Some derivatives acted as cyclin-dependent kinase 1 inhibitors, reducing tumor cell proliferation and inducing apoptosis. Their potential as anti-cancerous drugs is significant, especially in combination with other chemotherapeutic agents (Carbone et al., 2013).
Novel Syntheses and Potential Applications
Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized through various novel methods, further expanding the potential applications of these compounds. These methods include one-pot, three-component approaches and reactions involving different starting materials, offering a versatile toolkit for the synthesis of these heterocycles. The development of these methods not only provides new compounds but also opens up avenues for their application in areas such as materials science, pharmaceuticals, and agrochemicals (Vilches-Herrera et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGMDXJXKDZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505539 | |
Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-4-ol | |
CAS RN |
74420-02-3, 1076197-59-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74420-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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